5,8-Quinazolinedione, 4-methyl-2-phenyl-6-(phenylamino)-
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Overview
Description
4-methyl-2-phenyl-6-(phenylamino)quinazoline-5,8-dione is a quinazoline derivative, a class of compounds known for their diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties .
Preparation Methods
The synthesis of 4-methyl-2-phenyl-6-(phenylamino)quinazoline-5,8-dione can be achieved through various synthetic routes. One common method involves the reaction of 2-aminophenylethanone with 4-methoxyaniline in the presence of 4-tert-butylbenzene-1,2-diol and 1,4-dioxane at 140°C for 20 hours, yielding 2-substituted-4-methylquinazoline with an 85% yield . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-methyl-2-phenyl-6-(phenylamino)quinazoline-5,8-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: It exhibits significant biological activities, including anticancer, antibacterial, and anti-inflammatory properties.
Medicine: It has potential therapeutic applications, particularly in the treatment of cancer and bacterial infections.
Industry: It is used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-methyl-2-phenyl-6-(phenylamino)quinazoline-5,8-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as thymidylate synthase and poly(ADP-ribose) polymerase (PARP), which are involved in DNA synthesis and repair. This inhibition leads to the disruption of cellular processes, ultimately resulting in cell death, particularly in cancer cells .
Comparison with Similar Compounds
4-methyl-2-phenyl-6-(phenylamino)quinazoline-5,8-dione can be compared with other quinazoline derivatives, such as:
2-phenylquinazoline: Known for its anticancer properties.
4-chloroquinazoline: Exhibits antiproliferative action against various cancer cell lines.
3-phenyl-2-substituted-3H-quinazoline-4-ones: Known for their analgesic and anti-inflammatory activities
The uniqueness of 4-methyl-2-phenyl-6-(phenylamino)quinazoline-5,8-dione lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
61416-83-9 |
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Molecular Formula |
C21H15N3O2 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
6-anilino-4-methyl-2-phenylquinazoline-5,8-dione |
InChI |
InChI=1S/C21H15N3O2/c1-13-18-19(24-21(22-13)14-8-4-2-5-9-14)17(25)12-16(20(18)26)23-15-10-6-3-7-11-15/h2-12,23H,1H3 |
InChI Key |
JGLFYTJSKUAMSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)C3=CC=CC=C3)C(=O)C=C(C2=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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